molecular formula C11H19N3O2 B13488687 Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate

Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13488687
M. Wt: 225.29 g/mol
InChI Key: XEGVVBVDWNFLBT-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(methylamino)-3-(2-propylimidazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-5-10-13-6-7-14(10)8-9(12-2)11(15)16-3/h6-7,9,12H,4-5,8H2,1-3H3

InChI Key

XEGVVBVDWNFLBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CC(C(=O)OC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-propylimidazole and methyl 2-bromo-3-(methylamino)propanoate.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions and can inhibit the activity of certain enzymes by chelating the metal ion in the active site. This can lead to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)-3-(1h-imidazol-1-yl)propanoate: Lacks the propyl group on the imidazole ring.

    Ethyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate is unique due to the presence of the propyl group on the imidazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Biological Activity

Methyl 2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoate, a synthetic organic compound belonging to the class of imidazole derivatives, has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The process begins with commercially available substrates such as 2-propylimidazole and methyl 2-bromo-3-(methylamino)propanoate.
  • Reaction Conditions : The reaction is conducted in solvents like dimethylformamide (DMF) under reflux conditions, utilizing bases such as potassium carbonate to facilitate nucleophilic substitution.
  • Purification : The final product is purified through column chromatography or recrystallization techniques to ensure high purity and yield.

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can chelate metal ions, potentially inhibiting enzyme activity by binding to the active site metal ion. This interaction can modulate various biochemical pathways, influencing processes such as cell signaling and proliferation .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of HSET (KIFC1), a protein critical for centrosome clustering in cancer cells. By disrupting this process, the compound induces multipolar mitotic spindles, leading to cell death in centrosome-amplified cancer cells .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits micromolar inhibition of HSET activity. For instance, a study reported an IC50 value of approximately 2.7 µM against HSET, indicating significant potency in biochemical assays . These findings suggest that the compound could serve as a lead in developing targeted therapies for cancers characterized by centrosome amplification.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

Compound NameStructureKey DifferencesBiological Activity
Methyl 2-(methylamino)-3-(1H-imidazol-1-yl)propanoateLacks propyl groupReduced binding affinityLower potency
Ethyl 2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoateEthyl ester instead of methylAffects pharmacokineticsVaries

The presence of the propyl group in this compound enhances its biological activity and may improve its pharmacokinetic profile compared to its analogs.

Case Studies

Several case studies emphasize the compound's potential therapeutic applications:

  • High-throughput Screening : A study utilizing high-throughput screening identified this compound as a promising candidate for inhibiting HSET, leading to further investigations into its structure-activity relationship .
  • Cell Line Studies : In experiments with centrosome-amplified human cancer cell lines, treatment with this compound resulted in a marked increase in multipolar mitoses, underscoring its potential as an effective anticancer agent .

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